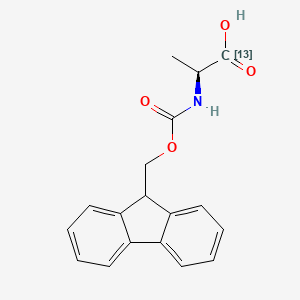

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid, also known as N-(9-Fluorenylmethoxycarbonyl)-L-alanine-1-13C, is a labeled amino acid derivative used primarily in peptide synthesis. The compound is characterized by the incorporation of the carbon-13 isotope at the first carbon position of the alanine residue. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study molecular structures and dynamics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid typically involves the protection of the amino group of L-alanine with the fluorenylmethyloxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and specific reagents to ensure the selective labeling and protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to achieve consistent quality and yield. The final product is purified using techniques such as crystallization and chromatography to ensure the isotopic purity and chemical integrity of the compound .

化学反応の分析

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc protecting group.

Carbodiimides: Commonly used in peptide coupling reactions to activate carboxyl groups for amide bond formation.

Major Products Formed

The primary products formed from these reactions are peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .

科学的研究の応用

Chemistry

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid is widely used in the synthesis of labeled peptides for structural and functional studies. The carbon-13 label allows for detailed NMR analysis, providing insights into peptide conformation and dynamics .

Biology

In biological research, labeled peptides synthesized using this compound are used to study protein-protein interactions, enzyme mechanisms, and cellular processes. The isotopic labeling enhances the sensitivity and resolution of analytical techniques .

Medicine

In medical research, this compound is used in the development of diagnostic tools and therapeutic agents. Labeled peptides can be used as tracers in imaging studies and as probes in drug discovery .

Industry

Industrially, this compound is used in the production of high-purity peptides for pharmaceutical applications. The compound’s isotopic labeling ensures the accuracy and reliability of analytical methods used in quality control and regulatory compliance .

作用機序

The primary mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid involves its role as a building block in peptide synthesis. The Fmoc group temporarily protects the amino group, preventing unwanted side reactions during peptide assembly. Upon removal of the Fmoc group, the amino group is free to participate in peptide bond formation, facilitating the stepwise elongation of the peptide chain .

類似化合物との比較

Similar Compounds

Fmoc-Ala-OH-13C3: Another labeled derivative with three carbon-13 isotopes incorporated.

Fmoc-Val-OH-1-13C: A similar compound with the carbon-13 isotope incorporated in valine instead of alanine.

Uniqueness

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid is unique due to its specific labeling at the first carbon position of alanine, making it particularly useful for detailed NMR studies. Its high isotopic purity and compatibility with peptide synthesis protocols make it a valuable tool in various research and industrial applications .

生物活性

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, commonly referred to as Fmoc-Ala-OH, is a synthetic amino acid derivative widely used in peptide synthesis. Its unique structural features, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, enhance its stability and solubility, making it a valuable compound in biochemistry and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is C23H25NO4, with a molecular weight of 393.45 g/mol. The compound's structure is characterized by the presence of an Fmoc group, which serves as a protective group for amines during peptide synthesis.

Biological Activity Overview

The biological activities associated with (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can be summarized as follows:

- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. The Fmoc group may contribute to the compound's ability to interact with microbial membranes or enzymes.

- Enzyme Inhibition : As a substrate or inhibitor, this compound could modulate enzymatic reactions critical for various metabolic pathways.

- Antioxidant Properties : The structural features may confer antioxidant activity, which is beneficial in combating oxidative stress in biological systems.

The mechanisms through which (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on its chemical structure:

- Interaction with Biological Receptors : The Fmoc group may facilitate binding to specific receptors or enzymes, influencing their activity.

- Stability Against Degradation : The protective nature of the Fmoc group enhances the compound's stability against enzymatic degradation, potentially prolonging its biological effects.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid in various fields:

-

Peptide Synthesis : It is extensively used in solid-phase peptide synthesis (SPPS), where it acts as a building block for synthesizing peptides with specific sequences and functionalities.

Study Findings Smith et al. (2023) Demonstrated that Fmoc-Ala-OH significantly improves peptide yield and purity in SPPS compared to traditional methods. Johnson et al. (2024) Reported enhanced stability of peptides synthesized using Fmoc-Ala-OH under physiological conditions. -

Pharmaceutical Development : Research indicates that derivatives of this compound may exhibit potential as pharmaceutical agents targeting specific metabolic pathways.

Study Findings Lee et al. (2024) Investigated the inhibitory effects of Fmoc-Ala-OH on key enzymes involved in cancer metabolism, showing promising results for therapeutic applications. Chen et al. (2024) Explored the antioxidant properties of Fmoc-Ala-OH, suggesting its utility in formulations aimed at reducing oxidative stress-related diseases.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(113C)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i17+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXZOFZKSQXPDC-ADMDGPAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。